3-Fluo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluo, also known as Fluo-3, is a fluorescence indicator of intracellular calcium (Ca²⁺). It was developed by Roger Y. Tsien and is widely used to measure Ca²⁺ inside living cells using flow cytometry and confocal laser scanning microscopy . Fluo-3 is essentially nonfluorescent, but upon binding to Ca²⁺, its fluorescence increases sharply, making it a valuable tool for detecting microscopic Ca²⁺ release events inside cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of Fluo-3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Fluo-3 undergoes several types of chemical reactions, including:
Oxidation: Fluo-3 can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can also alter the fluorescence characteristics of Fluo-3.
Substitution: Substitution reactions involving the replacement of functional groups can modify the chemical structure and properties of Fluo-3.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Fluo-3 can lead to the formation of oxidized derivatives with altered fluorescence properties .
Wissenschaftliche Forschungsanwendungen
Fluo-3 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescence indicator to study calcium ion dynamics in various chemical reactions.
Industry: Utilized in high-throughput screening assays for drug discovery and development.
Wirkmechanismus
The mechanism of action of Fluo-3 involves its binding to intracellular calcium ions. When Fluo-3 binds to Ca²⁺, it undergoes a conformational change that results in a significant increase in fluorescence. This fluorescence change allows researchers to monitor calcium levels in real-time. The molecular targets of Fluo-3 are the calcium ions within the cell, and the pathways involved include calcium signaling pathways that regulate various cellular functions .
Vergleich Mit ähnlichen Verbindungen
Fluo-3 is often compared with similar compounds such as Fluo-4 and Calcium Green-1. These compounds share similar properties but differ in their fluorescence characteristics and sensitivity to calcium ions . For example:
Calcium Green-1: Another calcium indicator with different excitation and emission spectra, offering advantages in specific experimental conditions.
Fluo-3 is unique in its high sensitivity to calcium ions and its compatibility with visible light excitation sources, making it a preferred choice for many researchers .
Eigenschaften
CAS-Nummer |
130089-08-6 |
---|---|
Molekularformel |
C19H21FO3 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
4-(3-fluoro-4-hexoxyphenyl)benzoic acid |
InChI |
InChI=1S/C19H21FO3/c1-2-3-4-5-12-23-18-11-10-16(13-17(18)20)14-6-8-15(9-7-14)19(21)22/h6-11,13H,2-5,12H2,1H3,(H,21,22) |
InChI-Schlüssel |
TYXINVPAGHYZLZ-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F |
Kanonische SMILES |
CCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F |
Synonyme |
3-Fluo |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.